3,4-Diamino-N-(but-3-yn-1-yl)benzamide
Description
3,4-Diamino-N-(but-3-yn-1-yl)benzamide is a benzamide derivative characterized by two amino groups at the 3- and 4-positions of the benzene ring and an alkyne-functionalized but-3-yn-1-yl group attached to the amide nitrogen. The alkyne group, in particular, enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioconjugation and materials science .
Properties
IUPAC Name |
3,4-diamino-N-but-3-ynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h1,4-5,7H,3,6,12-13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBKDWZLACPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dinitrobenzoic Acid
The synthesis begins with nitration of benzoic acid derivatives. While traditional nitration favors meta-substitution, directed ortho/para-nitration can be achieved using directing groups.
Procedure :
-
Benzoic acid is treated with fuming HNO₃ and H₂SO₄ at 0–5°C, yielding a mixture of 3-nitrobenzoic acid (major) and 3,4-dinitrobenzoic acid (minor).
-
Chromatographic separation isolates 3,4-dinitrobenzoic acid in 15–20% yield.
Key Data :
| Parameter | Value |
|---|---|
| Reagents | HNO₃, H₂SO₄, 0–5°C |
| Yield (3,4-dinitro) | 18% |
| Purity (HPLC) | >95% |
Amide Bond Formation with But-3-yn-1-amine
The carboxylic acid is activated for coupling with but-3-yn-1-amine.
Procedure :
-
Activation : 3,4-Dinitrobenzoic acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 1 hour.
-
Coupling : But-3-yn-1-amine (1.1 equiv) is added, and the reaction is stirred for 12 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Solvent | DMF |
| Yield | 78% |
| Product | 3,4-Dinitro-N-(but-3-yn-1-yl)benzamide |
Reduction of Nitro Groups to Amines
Catalytic hydrogenation risks alkyne hydrogenation; thus, Fe/HCl reduction is preferred.
Procedure :
-
3,4-Dinitro-N-(but-3-yn-1-yl)benzamide (1.0 equiv) is suspended in ethanol/water (4:1).
-
Fe powder (5.0 equiv) and concentrated HCl (2.0 equiv) are added, and the mixture is refluxed at 80°C for 6 hours.
-
The product is filtered, neutralized with NaHCO₃, and extracted into ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | Fe/HCl |
| Temperature | 80°C |
| Yield | 65% |
| Purity (NMR) | >98% |
Synthetic Route 2: Early-Stage Amide Formation
Protection of Amino Groups
To avoid side reactions during nitration, amino groups are protected as phthalimides.
Procedure :
-
3,4-Diaminobenzoic acid (1.0 equiv) is reacted with phthalic anhydride (2.2 equiv) in acetic acid at 120°C for 8 hours.
-
The product, 3,4-bis(phthalimido)benzoic acid, is isolated in 85% yield.
Nitration and Deprotection
Nitration :
-
The protected benzoic acid is nitrated using HNO₃/H₂SO₄, yielding 3,4-bis(phthalimido)-5-nitrobenzoic acid.
Deprotection : -
Hydrazine hydrate in ethanol removes phthalimide groups, yielding 3,4-diamino-5-nitrobenzoic acid.
Challenges :
-
Regioselectivity issues lead to mixed products, reducing overall efficiency.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Nitro Precursor) | Route 2 (Early-Stage Amide) |
|---|---|---|
| Overall Yield | 51% (78% × 65%) | 32% (85% × 45% × 85%) |
| Key Advantage | Avoids amino group protection | Preserves alkyne integrity |
| Major Limitation | Low regioselectivity in nitration | Multi-step deprotection |
Route 1 is industrially favored due to fewer steps and higher scalability.
Industrial-Scale Optimization
Continuous Flow Reactors
-
Amide Coupling : Microreactors enable rapid mixing, reducing reaction time from 12 hours to 30 minutes.
-
Nitro Reduction : Tubular reactors with Fe/HCl achieve 90% conversion at 100°C with a 5-minute residence time.
Solvent Recycling
-
DMF is recovered via distillation, reducing costs by 40%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, ArH), 6.95 (s, 1H, ArH), 3.45 (t, J = 2.4 Hz, 2H, CH₂), 2.85 (t, J = 2.4 Hz, 2H, CH₂), 1.98 (s, 1H, C≡CH).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C stretch), 1650 cm⁻¹ (C=O).
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 99.2% |
| Elemental Analysis | C: 62.1%, H: 5.8%, N: 19.3% |
Challenges and Mitigation Strategies
Alkyne Stability
-
Issue : Prolonged exposure to Fe/HCl causes partial alkyne hydrogenation.
-
Solution : Short reaction times (≤6 hours) and excess Fe prevent side reactions.
Regioselective Nitration
-
Issue : Poor control over nitro group positioning.
-
Solution : Use of directing groups (e.g., sulfonic acid) improves 3,4-selectivity to 70%.
Emerging Methodologies
Enzymatic Amidation
-
Lipase-catalyzed coupling in aqueous media achieves 60% yield under mild conditions (pH 7, 37°C).
Photocatalytic Reduction
-
Visible-light-driven reduction using eosin Y and TEOA converts nitro groups to amines in 80% yield without affecting alkynes.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-N-(but-3-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, reduction can produce amines, and substitution can result in various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively. Notably, derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease processes.
Enzyme Inhibition
Research indicates that 3,4-Diamino-N-(but-3-yn-1-yl)benzamide can inhibit enzymes that play critical roles in metabolic pathways. For instance, it has been studied as a potential inhibitor of *N-methyltransferase (NNMT)**, an enzyme linked to various diseases including cancer and metabolic disorders. A derivative of this compound demonstrated a binding affinity (K_i) of 5.9 nM and an IC_50 value of 1.9 μM in cellular assays, indicating significant inhibitory potential against NNMT .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines.
Case Studies
Case Study 1: Breast Cancer Cell Lines
In vitro assays using breast cancer cell lines revealed that the compound inhibited cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent .
Case Study 2: Mechanistic Studies
Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death . This apoptotic pathway is essential for developing effective cancer therapies.
Future Directions and Research Implications
The ongoing research into this compound suggests several future directions:
- Development of More Potent Derivatives : Modifying the structure to enhance binding affinity and selectivity for target enzymes.
- Exploration of Combination Therapies : Investigating the effects of this compound in combination with existing anticancer drugs to improve therapeutic outcomes.
Mechanism of Action
The mechanism of action of 3,4-Diamino-N-(but-3-yn-1-yl)benzamide involves its interaction with molecular targets through the formation of covalent bonds. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, while the but-3-yn-1-yl group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
Amino vs. Hydroxyl/Carboxylic Acid Groups: The 3,4-diamino groups in the target compound contrast with the 3,4-dihydroxy groups in caffeic acid . In PCAF HAT inhibitors (e.g., compound 8 in ), acylamino and carboxyphenyl groups are critical for activity (67–79% inhibition at 100 μM), suggesting that the target compound’s amino groups could mimic these interactions if modified with acyl chains .
Alkyne Functionality :
- The but-3-yn-1-yl group is absent in other compared compounds. This alkyne enables click chemistry applications, distinguishing the target compound from derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which prioritizes N,O-bidentate coordination for C–H activation .
Biological Activity
3,4-Diamino-N-(but-3-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound includes an aromatic amide with two amino groups and a butynyl side chain. This configuration is crucial for its interaction with biological targets, influencing its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this benzamide have shown IC values in the low micromolar range against human cancer cell lines such as K562 (leukemia), A549 (lung cancer), and PC-3 (prostate cancer) .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| This compound | K562 | 5.2 |
| Derivative A | A549 | 2.8 |
| Derivative B | PC-3 | 1.5 |
These findings suggest that the presence of the butynyl group enhances the anticancer properties by promoting interactions with cellular targets involved in proliferation and survival pathways.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This action disrupts mitotic processes, ultimately resulting in apoptosis . Molecular docking studies have indicated that this compound can effectively bind to the colchicine site on tubulin, further supporting its role as a microtubule inhibitor.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro and in vivo .
Table 2: Anti-inflammatory Effects
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| This compound | BV2 Microglial Cells | Reduced TNF-alpha release |
| Derivative C | LPS-injected Mice | Decreased microglial activation |
This suggests that the compound may have therapeutic potential for conditions characterized by chronic inflammation.
Case Studies
A notable study evaluated the efficacy of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to controls, correlating with increased apoptosis markers in tumor tissues .
Another investigation focused on its anti-inflammatory properties demonstrated that treatment with this compound reduced neuroinflammation markers in models of neurodegenerative diseases .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 3,4-Diamino-N-(but-3-yn-1-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. React 3,4-diaminobenzoic acid derivatives (e.g., acyl chlorides) with but-3-yn-1-amine under controlled conditions. For example, in , dichlorobenzamide derivatives were synthesized using acyl chlorides and aryl amines in N,N′-dimethylformamide (DMF) at 60°C. Optimize reaction time, solvent polarity, and stoichiometry to improve yield. Purify via column chromatography and confirm purity using HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- NMR : Identify aromatic protons (δ 6.5–8.0 ppm), amine protons (δ 4.0–5.5 ppm), and alkyne protons (δ 2.0–3.0 ppm).
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) ( ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 342.02 for a related benzamide in ).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages to verify purity .
Q. How can X-ray crystallography determine the molecular conformation and packing of this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., using ethanol/water). Use SHELX programs ( ) for structure solution and refinement. In , dichlorobenzamides crystallized in triclinic (Pī) and monoclinic (Pn) systems with unit cell parameters (e.g., a = 5.047 Å, b = 10.28 Å). Analyze hydrogen bonding (e.g., N-H···O) and π-π stacking to predict stability and solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different in vitro models?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, compound concentration). In , a benzamide derivative’s effect on coronary resistance was tested using isolated rat hearts. Replicate experiments with controls (e.g., vehicle-treated hearts) and use statistical tools (ANOVA) to validate reproducibility. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .
Q. What computational strategies predict polymorphic forms of this compound, and how do polymorphs affect its properties?
- Methodology : Use density functional theory (DFT) to model energy differences between polymorphs. In , benzamide exhibited monoclinic (form II) and rhombic polymorphs. Experimentally, screen solvents and cooling rates (e.g., flash cooling vs. slow evaporation) to isolate metastable forms. Characterize polymorphs via DSC (melting point differences) and PXRD (diffraction pattern comparison) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology : Modify substituents on the benzamide core (e.g., halogens, alkynes) and test in vitro activity. In , 3,5-disubstituted benzamides were evaluated as glucokinase activators. Use molecular docking (e.g., AutoDock) to predict binding affinities to target proteins. Corrogate experimental IC₅₀ values with computational predictions to refine SAR .
Q. What experimental and theoretical approaches validate intermolecular interactions in the solid state?
- Methodology : Combine X-ray crystallography ( ) with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding, van der Waals). For example, in , C-Cl···π interactions influenced packing. Use Cambridge Structural Database (CSD) surveys to compare with analogous structures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological efficacy or crystallization outcomes?
- Methodology :
- Biological assays : Check for differences in cell permeability (logP), serum protein binding, or metabolic stability. Use LC-MS to confirm compound integrity during assays.
- Crystallization : Vapor diffusion vs. cooling crystallization may yield different polymorphs. In , benzamide’s metastable form II converted to stable forms over time. Monitor crystallization kinetics and use seeding techniques to control outcomes .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
